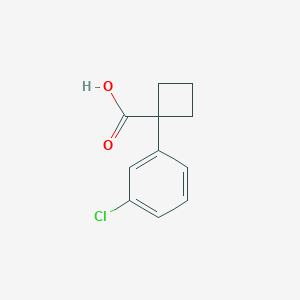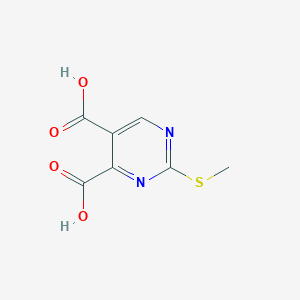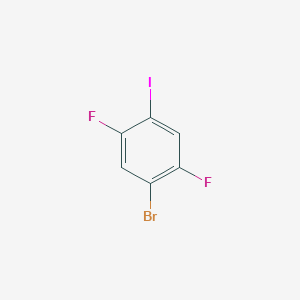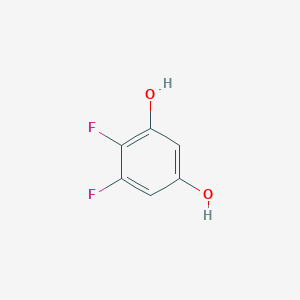
(1-Benzylazepan-3-yl)methanol
描述
(1-Benzylazepan-3-yl)methanol, also known as Flubromazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications.
作用机制
(1-Benzylazepan-3-yl)methanol acts on the central nervous system by binding to the GABA-A receptor. It enhances the activity of the GABA neurotransmitter, which leads to an increase in the inhibitory effects of GABA on the brain. This results in a decrease in neuronal activity, leading to the anxiolytic, hypnotic, and muscle relaxant effects of (1-Benzylazepan-3-yl)methanol.
Biochemical and Physiological Effects:
(1-Benzylazepan-3-yl)methanol has been reported to have several biochemical and physiological effects. It has been shown to decrease anxiety levels, induce sedation, and promote muscle relaxation. Studies have also reported that it can cause cognitive impairment, memory loss, and respiratory depression at high doses.
实验室实验的优点和局限性
One of the advantages of (1-Benzylazepan-3-yl)methanol is its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and muscle spasms. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of (1-Benzylazepan-3-yl)methanol is its potential for abuse and dependence. Therefore, it must be used with caution in laboratory experiments.
未来方向
There are several future directions for the research on (1-Benzylazepan-3-yl)methanol. One potential direction is the development of new analogs with improved therapeutic properties and fewer side effects. Another direction is the investigation of its potential applications in the treatment of other neurological disorders, such as depression and epilepsy. Additionally, further research is needed to understand the long-term effects of (1-Benzylazepan-3-yl)methanol on the central nervous system and its potential for abuse and dependence.
Conclusion:
In conclusion, (1-Benzylazepan-3-yl)methanol is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. Its synthesis method is reliable, and it acts on the central nervous system by binding to the GABA-A receptor. It has several biochemical and physiological effects, including anxiolytic, hypnotic, and muscle relaxant properties. However, it must be used with caution due to its potential for abuse and dependence. There are several future directions for the research on (1-Benzylazepan-3-yl)methanol, including the development of new analogs with improved therapeutic properties and the investigation of its potential applications in the treatment of other neurological disorders.
科学研究应用
(1-Benzylazepan-3-yl)methanol has been studied extensively in the research community due to its potential therapeutic applications. It has been reported to have anxiolytic, hypnotic, and muscle relaxant properties. Studies have also shown that it has potential applications in the treatment of anxiety disorders, insomnia, and muscle spasms.
属性
CAS 编号 |
109887-33-4 |
|---|---|
产品名称 |
(1-Benzylazepan-3-yl)methanol |
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
(1-benzylazepan-3-yl)methanol |
InChI |
InChI=1S/C14H21NO/c16-12-14-8-4-5-9-15(11-14)10-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2 |
InChI 键 |
YFXFXUHBQMBARD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC(C1)CO)CC2=CC=CC=C2 |
规范 SMILES |
C1CCN(CC(C1)CO)CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


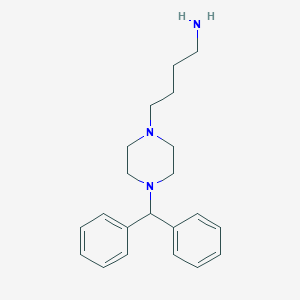
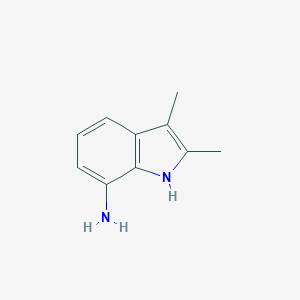

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B180540.png)
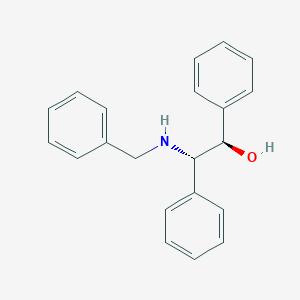
![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)
